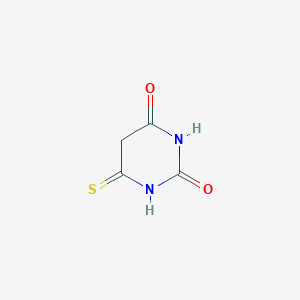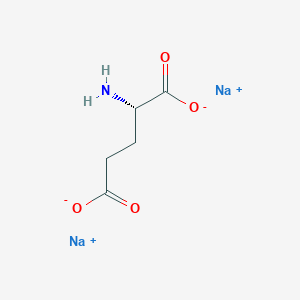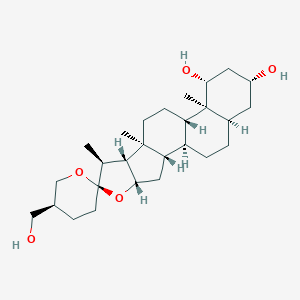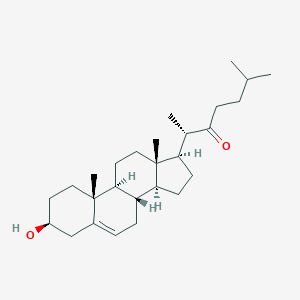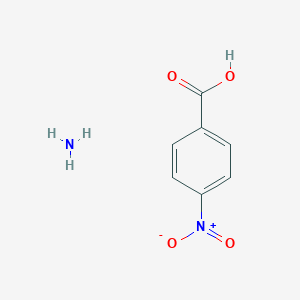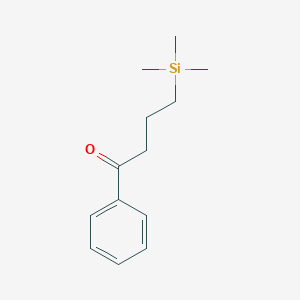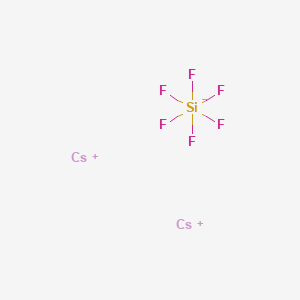
Silicate(2-), hexafluoro-, cesium (1:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silicate(2-), hexafluoro-, cesium (1:2) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a type of cesium silicofluoride, which is a class of inorganic compounds that have been studied for their chemical and physical properties. In
Mecanismo De Acción
The mechanism of action of silicate(2-), hexafluoro-, cesium (1:2) is not well understood. However, it is believed that the compound interacts with other molecules through its unique chemical and physical properties, such as its ability to form strong chemical bonds and its high melting point.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of silicate(2-), hexafluoro-, cesium (1:2) on living organisms. However, studies have shown that exposure to the compound can cause respiratory irritation and skin irritation. It is recommended to handle the compound with caution and to use appropriate safety measures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silicate(2-), hexafluoro-, cesium (1:2) has several advantages for lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize and purify. However, one limitation of the compound is its toxicity, which can make handling and disposal of the compound challenging.
Direcciones Futuras
There are several future directions for the study of silicate(2-), hexafluoro-, cesium (1:2). One potential direction is the investigation of the compound's potential use in the development of new materials for electronic and optical devices. Another direction is the study of the compound's potential use in nuclear waste management and its ability to immobilize radioactive ions. Additionally, more research is needed on the biochemical and physiological effects of the compound on living organisms to better understand its potential risks and benefits.
In conclusion, silicate(2-), hexafluoro-, cesium (1:2) is a unique chemical compound that has gained significant attention in scientific research due to its potential applications. While there is still much to be learned about the compound, its unique properties make it a promising area of study for future research.
Métodos De Síntesis
Silicate(2-), hexafluoro-, cesium (1:2) can be synthesized through a reaction between cesium fluoride and hexafluorosilicic acid. This reaction results in the formation of cesium silicofluoride, which can then be purified through recrystallization. The purity of the compound can be determined through various analytical techniques, such as X-ray diffraction and infrared spectroscopy.
Aplicaciones Científicas De Investigación
Silicate(2-), hexafluoro-, cesium (1:2) has been studied for various scientific research applications, including its use as a catalyst and as a precursor for the synthesis of other compounds. The compound has also been studied for its potential use in optical and electronic devices due to its unique optical and electronic properties. Additionally, silicate(2-), hexafluoro-, cesium (1:2) has been studied for its potential use in nuclear waste management due to its ability to immobilize radioactive ions.
Propiedades
Número CAS |
16923-87-8 |
|---|---|
Nombre del producto |
Silicate(2-), hexafluoro-, cesium (1:2) |
Fórmula molecular |
Cs12F6O18Si6-6 |
Peso molecular |
407.886 g/mol |
Nombre IUPAC |
dicesium;hexafluorosilicon(2-) |
InChI |
InChI=1S/2Cs.F6Si/c;;1-7(2,3,4,5)6/q2*+1;-2 |
Clave InChI |
BMIVLSYPWIDQLU-UHFFFAOYSA-N |
SMILES |
F[Si-2](F)(F)(F)(F)F.[Cs+].[Cs+] |
SMILES canónico |
F[Si-2](F)(F)(F)(F)F.[Cs+].[Cs+] |
Otros números CAS |
16923-87-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



